molecular formula C19H18N4O3S B15038105 methyl 4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate

Cat. No.: B15038105
M. Wt: 382.4 g/mol
InChI Key: WKWILJCKIDOVPR-RGVLZGJSSA-N
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Description

Methyl 4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate typically involves multiple steps. One common method includes the condensation of 1-methyl-1H-benzimidazole-2-thiol with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with methyl 4-formylbenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: A simpler ester with a similar benzoate structure but lacking the benzimidazole moiety.

    Ethyl benzoate: Another ester with a similar structure but different alkyl group.

Biological Activity

Methyl 4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to provide a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₉H₁₈N₄O₃S
  • Molecular Weight : 366.44 g/mol

The compound features a benzimidazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a sulfanyl group and hydrazinylidene linkage further enhances its potential for biological interactions.

Antimicrobial Properties

Research indicates that compounds with benzimidazole structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzimidazole can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The specific compound has not been extensively studied in this regard; however, its structural similarities suggest potential efficacy against microbial pathogens.

Anticancer Activity

Benzimidazole derivatives have been explored for their anticancer properties. A study highlighted the effectiveness of similar compounds in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may exhibit comparable activities due to the presence of functional groups conducive to interaction with cellular targets involved in cancer progression.

Insecticidal Activity

The compound's potential as an insecticide has also been investigated. Methyl benzoate, a related compound, has demonstrated effectiveness against agricultural pests. The biological activity of this compound could be evaluated similarly, focusing on its toxicity against specific insect species.

Enzyme Inhibition

Another area of interest is the inhibition of enzymes associated with various biological pathways. Compounds similar to this compound have been shown to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. This suggests that the compound may have therapeutic applications in oncology.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus growth
AnticancerInduction of apoptosis in cancer cells
InsecticidalToxicity against agricultural pests
Enzyme InhibitionInhibition of carbonic anhydrase

Detailed Research Findings

  • Antimicrobial Studies : A study published in the International Journal of Molecular Sciences reported that benzimidazole derivatives showed significant antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis.
  • Anticancer Mechanisms : Research indicated that certain benzimidazole compounds induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest at the G2/M phase.
  • Insect Toxicity : Methyl benzoate has shown effective contact toxicity against various insect pests, with LC50 values indicating significant lethality at low concentrations. This suggests that this compound could similarly impact pest populations.

Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C19H18N4O3S/c1-23-16-6-4-3-5-15(16)21-19(23)27-12-17(24)22-20-11-13-7-9-14(10-8-13)18(25)26-2/h3-11H,12H2,1-2H3,(H,22,24)/b20-11+

InChI Key

WKWILJCKIDOVPR-RGVLZGJSSA-N

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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